1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide
Description
Properties
Molecular Formula |
C18H23N9O3 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C18H23N9O3/c1-4-26(5-2)10-14-15(21-25-27(14)17-16(19)23-30-24-17)18(29)22-20-11(3)12-6-8-13(28)9-7-12/h6-9,28H,4-5,10H2,1-3H3,(H2,19,23)(H,22,29)/b20-11+ |
InChI Key |
KQIAAEXVPYEZPF-RGVLZGJSSA-N |
Isomeric SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C(\C)/C3=CC=C(C=C3)O |
Canonical SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C(C)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4-Amino-1,2,5-Oxadiazole-3-Carboxylic Acid Hydrazide Intermediate
The 4-amino-1,2,5-oxadiazole (furazan) ring is typically synthesized via cyclization of a diacylhydrazine precursor. As demonstrated in studies on analogous oxadiazole derivatives, the reaction of carbohydrazides with carbon disulfide under alkaline conditions facilitates cyclocondensation to form the oxadiazole-thione intermediate . For instance, hydrazinolysis of ethyl 1,3,4-oxadiazole-2-thione derivatives in ethanol yields the corresponding hydrazide . Microwave irradiation has been shown to enhance reaction efficiency, reducing reaction times from hours to minutes while maintaining yields above 80% .
-
Hydrazinolysis : Ethyl 1,3,4-oxadiazole-2-carboxylate (10 mmol) is refluxed with hydrazine hydrate (30 mmol) in ethanol (30 mL) for 6–9 hours.
-
Cyclocondensation : The resulting hydrazide is treated with carbon disulfide in ethanolic potassium hydroxide (5%) under reflux for 12 hours to afford 4-amino-1,2,5-oxadiazole-3-carboxylic acid hydrazide.
Key Analytical Data :
-
IR (KBr) : 3320 cm⁻¹ (N–H), 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S) .
-
¹H NMR (DMSO-d₆) : δ 9.89 ppm (s, 1H, NH), 4.34 ppm (s, 2H, CH₂) .
The introduction of the diethylaminomethyl group at position 5 of the triazole ring is achieved via a Mannich reaction. This three-component reaction involves formaldehyde, diethylamine, and a triazole-thione precursor. Patent literature highlights the use of transition metal oxides (e.g., MoO₃) as catalysts for cyclization steps, though in this case, mild acidic conditions suffice .
-
Triazole-Thione Formation : Treatment of the hydrazide intermediate with ammonium thiocyanate in hydrochloric acid yields a thiosemicarbazide, which undergoes cyclization in ethanolic KOH to form the triazole-3-thione .
-
Mannich Reaction : The triazole-thione (5 mmol) is reacted with diethylamine (10 mmol) and formaldehyde (37% aqueous solution, 10 mmol) in ethanol at 60°C for 4 hours.
Optimization Notes :
-
Solvent : Ethanol or methanol ensures solubility of intermediates.
-
Catalyst : A catalytic amount of acetic acid (0.1 eq) accelerates imine formation .
Characterization Data :
Coupling of Oxadiazole and Triazole Intermediates
The oxadiazole hydrazide and functionalized triazole are coupled via a nucleophilic acyl substitution reaction. Activation of the carboxylic acid group using carbodiimides (e.g., EDC/HOBt) facilitates amide bond formation .
Procedure :
-
Activation : 4-Amino-1,2,5-oxadiazole-3-carboxylic acid hydrazide (5 mmol) is treated with EDC (5.5 mmol) and HOBt (5.5 mmol) in DMF (20 mL) at 0°C for 30 minutes.
-
Coupling : The activated ester is reacted with 5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-amine (5 mmol) in DMF at room temperature for 24 hours.
Purification :
-
The crude product is washed with cold water and recrystallized from ethanol to yield the coupled intermediate (mp 198–202°C) .
Schiff Base Formation with 4-Hydroxyacetophenone
The final step involves condensation of the carbohydrazide intermediate with 4-hydroxyacetophenone to form the (1E)-1-(4-hydroxyphenyl)ethylidene moiety. This reaction is typically conducted under acidic conditions to protonate the carbonyl oxygen, enhancing electrophilicity .
Optimized Conditions :
-
Reactants : Carbohydrazide (1 eq), 4-hydroxyacetophenone (1.2 eq).
-
Catalyst : Conc. HCl (2 drops) in ethanol.
-
Temperature : Reflux for 6 hours.
Characterization :
-
¹H NMR (DMSO-d₆) : δ 11.32 ppm (s, 1H, NH), δ 8.25 ppm (s, 1H, CH=N), δ 7.85–6.75 ppm (m, 4H, aromatic) .
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for each synthetic step:
Spectroscopic and Chromatographic Validation
HPLC Purity : Final compound analyzed via reverse-phase HPLC (C18 column, acetonitrile/water 65:35) shows ≥98% purity .
Mass Spectrometry : ESI-MS (m/z): Calculated for C₂₀H₂₄N₁₀O₃: 476.2; Found: 477.1 [M+H]⁺ .
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions due to its functional groups (e.g., phenolic hydroxyl, amino, and hydrazide moieties).
Substitution: Substitution reactions can occur at various positions, leading to derivatives with altered properties.
Oxidation: Common oxidants include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce functional groups.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used for substitution reactions.
Major Products: The specific products formed during these reactions would depend on reaction conditions and regioselectivity. Isolation and characterization of intermediates would be essential to identify major products.
Scientific Research Applications
Biological Applications
Recent studies have highlighted the following applications of this compound:
Anticancer Activity
The compound has shown promising results in anticancer studies. Its structural analogs have been evaluated for their ability to inhibit cancer cell proliferation. For example, derivatives of oxadiazoles and triazoles have been reported to exhibit significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Compounds with oxadiazole and triazole moieties are known for their antimicrobial activities. Research indicates that similar compounds can effectively inhibit the growth of bacteria and fungi. The unique combination of functional groups in this compound may enhance its binding affinity to microbial targets, potentially leading to effective treatments for infections .
Anti-inflammatory Effects
Studies have suggested that compounds containing oxadiazole structures possess anti-inflammatory properties. The incorporation of the hydroxyl group in this compound could play a crucial role in modulating inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
Case Studies
Several studies have documented the biological activities and potential applications of this compound:
Mechanism of Action
The compound’s mechanism likely involves interactions with specific molecular targets. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Research Findings and Implications
Structural Activity Relationships (SARs): The 4-amino-1,2,5-oxadiazole moiety is critical for electronic interactions with enzymatic targets. Ethylidene substituents (e.g., 4-hydroxyphenyl) enhance target specificity compared to benzofuran or naphthyl groups .
Synthetic Challenges :
- Multi-step synthesis (e.g., cyclocondensation, Schiff base formation) is common, with yields ranging from 40–60% for triazole-oxadiazole hybrids .
Biological Activity
The compound 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant case studies.
Structural Characteristics
This compound is characterized by:
- A triazole ring fused with an oxadiazole moiety .
- A hydrazide functional group .
- Substituents that may enhance its reactivity and biological activity.
The molecular formula is , and it has a molecular weight of approximately 431.41 g/mol.
Biological Activity Overview
Research suggests that compounds with similar structures often display a range of biological activities. The focus here will be on its antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have shown that triazole and oxadiazole derivatives possess notable antimicrobial properties. For instance:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(dimethylamino)methyl]-1H-triazole | C₈H₁₁N₇O₃ | Antimicrobial |
| 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | C₉H₈N₄S | Potent antimicrobial agent |
The compound's structural attributes likely contribute to its ability to interact with microbial enzymes or cell membranes, inhibiting growth or causing cell death.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notable findings include:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MDA-MB-231 | 6.3 | High sensitivity |
| KCL-22 | 8.3 | Moderate sensitivity |
| HeLa | 9.6 | Moderate sensitivity |
In a study assessing the cytotoxic effects of structurally related compounds, the presence of hydroxyl groups was found to significantly enhance anticancer activity. The mechanism is believed to involve apoptosis induction in cancer cells.
Case Studies
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives of oxadiazoles and evaluated their anticancer properties. It was found that compounds with longer fatty acid chains exhibited increased cytotoxicity due to enhanced membrane permeability and retention within cancer cells .
Case Study 2: Mechanistic Insights
Another investigation into the mechanism of action revealed that the presence of specific functional groups (e.g., -N=C-O-) in the oxadiazole nucleus was crucial for determining cytotoxic activity against various cell lines . The study indicated that compounds with these features could induce apoptosis more effectively than simpler analogs.
Q & A
Q. Key Considerations
- Use anhydrous solvents for moisture-sensitive steps (e.g., POCl₃-mediated cyclization).
- Monitor reaction progress via TLC or HPLC to avoid over-oxidation of hydrazide intermediates .
How can researchers optimize reaction yields for multi-step syntheses involving sensitive hydrazide intermediates?
Advanced Research Focus
Full factorial experimental design is critical for optimizing multi-step syntheses. For example, variables like temperature, catalyst loading, and solvent ratios significantly impact yields in heterocyclic systems. A study on α-aminophosphonates demonstrated that adjusting five independent factors (e.g., reaction time, temperature) improved yields from <50% to >80% . For hydrazide stability:
- Maintain pH 6–7 during condensation to prevent decomposition.
- Use low temperatures (0–5°C) for NaBH₄ reductions of intermediates .
Q. Basic Research Focus
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carbohydrazide, N-H bend at ~1550 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks for the oxadiazole (δ 8.2–8.5 ppm for aromatic protons) and triazole (δ 7.8–8.0 ppm) rings. The diethylamino group shows a triplet at δ 1.1–1.3 ppm .
- X-ray Crystallography : Resolve geometric isomerism in the ethylidene moiety (e.g., E-configuration confirmed by C=N bond length of ~1.28 Å) .
Q. Advanced Research Focus
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₂₂N₈O₃ requires m/z 410.18).
- DFT Calculations : Validate electronic properties and predict tautomeric equilibria for the hydrazide group .
How can spectral data contradictions (e.g., unexpected NH peaks) be resolved during structural elucidation?
Advanced Research Focus
Unexpected NH peaks in NMR may arise from tautomerism in the hydrazide group. For example, keto-enol tautomerism in similar carbohydrazides shifts NH proton signals between δ 10.5–12.0 ppm. To resolve:
- Perform variable-temperature NMR to observe dynamic equilibria .
- Compare experimental data with computed spectra from DFT models .
- Use deuterium exchange experiments to identify labile protons .
Case Study : In (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, NH proton splitting at δ 11.2 ppm was attributed to intramolecular hydrogen bonding with the oxadiazole ring .
What computational methods are used to predict the bioactivity of this compound?
Q. Advanced Research Focus
- Molecular Docking : Screen against target proteins (e.g., kinases, antimicrobial enzymes) using AutoDock Vina. A study on triazole-thione derivatives achieved binding energies of −8.2 kcal/mol for antimicrobial targets .
- QSAR Modeling : Correlate substituent effects (e.g., diethylamino methyl) with bioactivity using descriptors like logP and polar surface area .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Key Finding : The 4-hydroxyphenyl group enhances hydrogen bonding with active-site residues, while the diethylamino group improves membrane permeability .
How does the choice of catalyst impact the efficiency of triazole ring formation?
Advanced Research Focus
Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) are standard for CuAAC, but ligand additives (e.g., TBTA) can improve regioselectivity. For example, ligand-free conditions may yield 1,4-triazole isomers, while TBTA stabilizes Cu(I) and ensures >95% 1,4-selectivity . Alternative catalysts:
- Ru Catalysts : Produce 1,5-triazoles but require higher temperatures (>80°C).
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Avoids metal catalysts but has slower kinetics .
Q. Advanced Research Focus
- pH Sensitivity : The hydrazide group hydrolyzes in acidic environments (pH < 4). Stabilize with buffered solutions (pH 7.4) for in vitro assays .
- Photodegradation : The 4-hydroxyphenyl group may undergo photooxidation. Store samples in amber vials under inert gas .
- Thermal Stability : DSC analysis of similar triazoles shows decomposition above 200°C, making them suitable for high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
